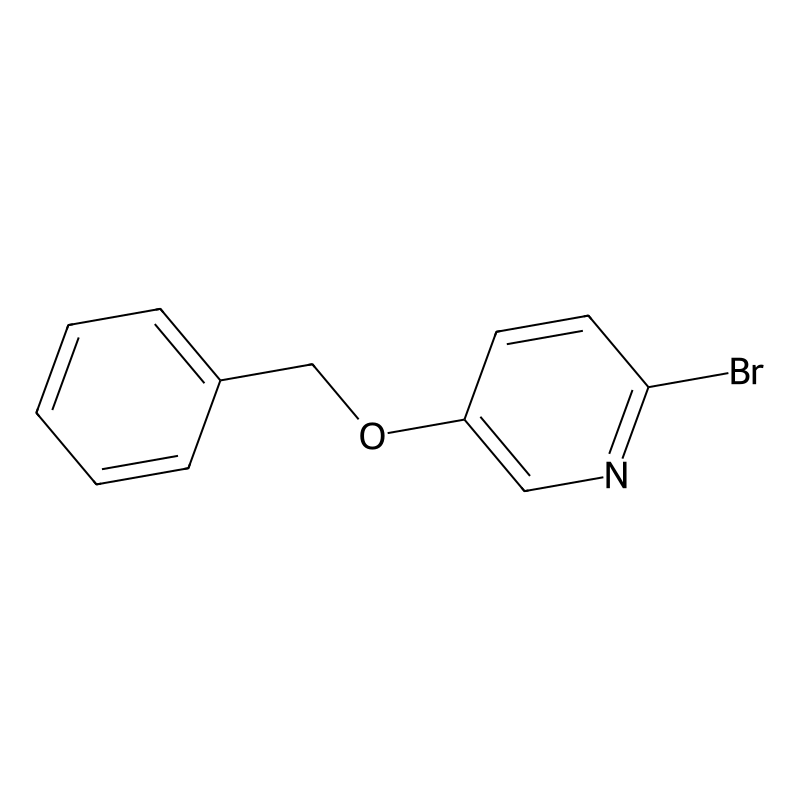

5-(Benzyloxy)-2-bromopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(Benzyloxy)-2-bromopyridine is an organic compound synthesized through various methods, including:

- Palladium-catalyzed cross-coupling reactions between 2-bromopyridine and benzyl bromide [].

- Nucleophilic substitution reactions using 2-bromopyridine and sodium benzyloxide.

These methods are well established in organic chemistry and documented in various scientific publications [].

Potential Applications:

While the specific research applications of 5-(Benzyloxy)-2-bromopyridine are not extensively documented, its structural features suggest potential in several areas:

- Intermediate in organic synthesis: The presence of a benzyloxy group, which can be readily cleaved under various conditions, makes it a potential precursor for diverse pyridine derivatives.

- Medicinal chemistry: The pyridine ring is a common scaffold in many biologically active molecules. The bromo and benzyloxy functionalities can serve as sites for further chemical modification to explore potential therapeutic applications [].

- Material science: Pyridine derivatives can exhibit interesting properties for applications in optoelectronic devices and organic light-emitting diodes (OLEDs) []. Further research is needed to explore the potential of 5-(Benzyloxy)-2-bromopyridine in this field.

5-(Benzyloxy)-2-bromopyridine is an organic compound characterized by the molecular formula C₁₂H₁₀BrNO. It consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a benzyloxy group. This compound is notable for its utility in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions. The benzyloxy group enhances its reactivity and solubility, making it a valuable intermediate in various chemical transformations .

As 5-(Benzyloxy)-2-bromopyridine is primarily a starting material for synthesis, a specific mechanism of action is not applicable. Its role lies in its reactivity, allowing it to participate in various reactions to form new compounds with potential biological or material science applications.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling the compound.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of substituted pyridines.

- Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it forms biaryl compounds through the reaction with boronic acids in the presence of palladium catalysts .

Common Reaction Conditions- Suzuki-Miyaura Coupling: Utilizes palladium catalysts, boronic acids, and bases like potassium carbonate or sodium hydroxide in solvents such as tetrahydrofuran or water.

- Nucleophilic Substitution: Involves nucleophiles like amines or thiols under basic conditions.

The biological activity of 5-(benzyloxy)-2-bromopyridine has been explored primarily in the context of its derivatives. Compounds derived from this structure have shown potential as pharmaceuticals, particularly in anti-cancer and anti-inflammatory applications. Research indicates that derivatives can inhibit specific kinases involved in cancer pathways, suggesting a role in drug development .

The synthesis of 5-(benzyloxy)-2-bromopyridine typically involves:

- Starting Material: The reaction often begins with 2-hydroxy-5-bromopyridine.

- Reagents: Benzyl bromide is used as a reagent in the presence of a base such as potassium carbonate.

- Solvent and Conditions: The reaction is usually conducted in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Alternative Synthetic Routes

Other methods may include variations in the starting materials or reaction conditions to optimize yield and purity.

5-(Benzyloxy)-2-bromopyridine serves multiple purposes across various fields:

- Organic Synthesis: Acts as a building block for synthesizing complex organic molecules.

- Pharmaceutical Development: Used to create potential drug candidates targeting various diseases, including cancer.

- Material Science: Involved in developing new materials with specific properties due to its unique chemical structure .

Several compounds share structural similarities with 5-(benzyloxy)-2-bromopyridine, each exhibiting unique properties and reactivities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Benzyloxy-6-bromopyridine | Bromine at position 6 | Different reactivity patterns due to bromine's position |

| 2-Amino-6-benzyloxypyridine | Amino group at position 2 | Potential for different biological activities |

| 2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid | Boronic acid functionality | Useful for different cross-coupling reactions |

Uniqueness

5-(Benzyloxy)-2-bromopyridine is distinguished by its specific substitution pattern that influences its reactivity and selectivity in